



Application Notes and Protocols for In Vivo Evaluation of PROTAC-C31

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Compound of Interest		
Compound Name:	E3 ligase Ligand-Linker Conjugate 31	
Cat. No.:	B12365013	Get Quote

Introduction

Recent advancements in targeted protein degradation have led to the development of innovative therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs). However, the broad application of PROTACs can be limited by their pharmacokinetic properties and potential for off-target effects.[1] To address these challenges, a promising strategy involves the conjugation of PROTACs to monoclonal antibodies, creating degrader-antibody conjugates (DACs).[1][2] This approach leverages the specificity of antibodies to deliver the PROTAC payload directly to target cells, thereby enhancing efficacy and minimizing systemic exposure.[1][3][4]

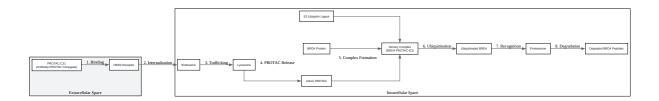
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of PROTAC-C31, a hypothetical PROTAC derived from an antibody-drug conjugate precursor, Conjugate 31. PROTAC-C31 is designed to target the degradation of a key oncogenic protein, BRD4, in HER2-positive cancer cells. The protocols and data presented herein are representative examples based on established methodologies for evaluating similar antibody-PROTAC conjugates.

Mechanism of Action

PROTAC-C31's mechanism of action is a multi-step process initiated by the specific binding of its antibody component to the HER2 receptor on the surface of cancer cells. This is followed by



internalization of the antibody-PROTAC conjugate, release of the active PROTAC molecule, and subsequent degradation of the target protein, BRD4.[3][4]



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Mechanism of action for PROTAC-C31.

Quantitative Data Summary

The following tables summarize the hypothetical in vivo data for PROTAC-C31 in a HER2-positive breast cancer xenograft model.

Table 1: Pharmacokinetic (PK) Profile of PROTAC-C31 vs. Unconjugated PROTAC



Compound	Dose (mg/kg)	Administrat ion	Cmax (ng/mL)	AUC (ng*h/mL)	Half-life (t½) (h)
PROTAC- C31	10	IV	25,000	1,200,000	150
Unconjugated PROTAC	10	IV	800	4,000	2.5

Table 2: In Vivo Efficacy in HER2+ Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (%)	Final Tumor Volume (mm³)
Vehicle	-	QW x 3	0	1500 ± 250
PROTAC-C31	5	QW x 3	65	525 ± 150
PROTAC-C31	10	QW x 3	95	75 ± 50
Unconjugated PROTAC	10	QW x 3	20	1200 ± 200

Table 3: Pharmacodynamic (PD) Analysis of BRD4 Levels in Tumor Tissue

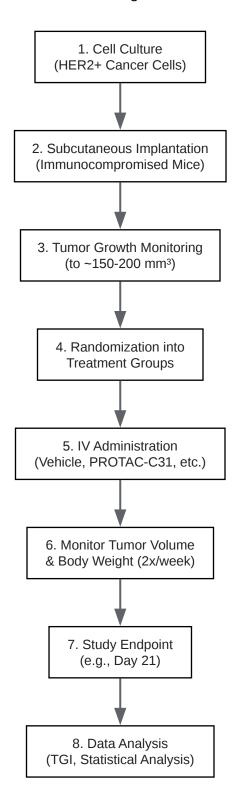
Treatment Group	Dose (mg/kg)	Time Point (post- dose)	BRD4 Degradation (%)
Vehicle	-	72 h	0
PROTAC-C31	10	24 h	60
PROTAC-C31	10	72 h	>90
PROTAC-C31	10	168 h	75

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model



This protocol outlines the procedure for evaluating the anti-tumor efficacy of PROTAC-C31 in a subcutaneous HER2-positive breast cancer xenograft model.



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Workflow for in vivo xenograft study.

Materials:

- HER2-positive cancer cells (e.g., BT-474)
- Female athymic nude mice (6-8 weeks old)
- Matrigel
- PROTAC-C31, unconjugated PROTAC, and vehicle control
- Sterile PBS, syringes, and needles
- · Calipers for tumor measurement

Procedure:

- Cell Preparation: Culture HER2-positive cancer cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
- Tumor Implantation: Subcutaneously inject 100 μ L of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
- Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
- Dosing: Administer PROTAC-C31, unconjugated PROTAC, or vehicle control via intravenous
 (IV) injection according to the dosing schedule outlined in Table 2.
- Efficacy Assessment: Continue to monitor tumor volume and body weight twice weekly throughout the study.



- Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
- Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Protocol 2: Pharmacodynamic (PD) Analysis of Target Degradation

This protocol describes the collection of tumor samples for the analysis of BRD4 protein levels following treatment with PROTAC-C31.

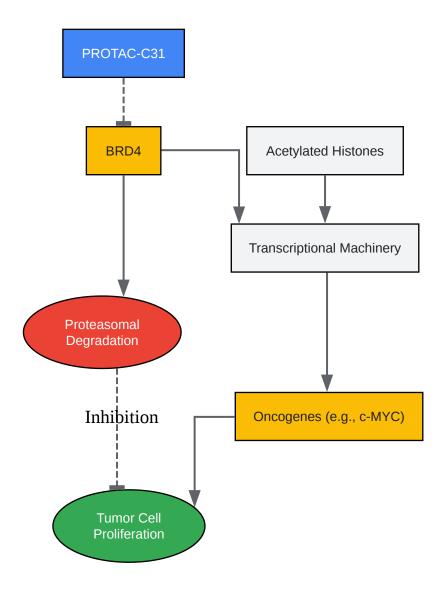
Procedure:

- Establish xenograft tumors as described in Protocol 1.
- Once tumors reach the target size, administer a single dose of PROTAC-C31 (10 mg/kg, IV) or vehicle.
- At specified time points post-dose (e.g., 24, 72, and 168 hours), euthanize a subset of mice from each group (n=3-4 per time point).
- Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
- Prepare tumor lysates and determine protein concentration.
- Analyze BRD4 protein levels by Western blot or other quantitative methods (e.g., ELISA, mass spectrometry).
- Quantify the percentage of BRD4 degradation relative to the vehicle-treated control group.

Signaling Pathway

PROTAC-C31 targets BRD4, a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins. BRD4 acts as a transcriptional co-activator, and its inhibition or degradation leads to the downregulation of key oncogenes such as c-MYC, ultimately suppressing tumor cell proliferation.





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Targeted degradation of BRD4 by PROTAC-C31.

Disclaimer: PROTAC-C31 and Conjugate 31 are hypothetical examples created for illustrative purposes. The data and protocols presented are representative of common practices in the field of targeted protein degradation and antibody-drug conjugates. Researchers should adapt these protocols based on the specific characteristics of their molecules and experimental models.

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